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molecular formula C4H5Cl5Si B1171708 Trichloro(1,4-dichlorobut-2-en-2-yl)silane CAS No. 1586-88-5

Trichloro(1,4-dichlorobut-2-en-2-yl)silane

Cat. No. B1171708
M. Wt: 258.4 g/mol
InChI Key:
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Patent
US04677216

Procedure details

To a mixture of 15 ml (0.153 mol) of 1,4-dichloro-2-butyne and 13.6 ml (0.16 mol) of trichlorosilane (boiling point: 31°-32° C.) was added 0.15 ml (10 mmol) of an isopropyl alcohol solution of H2PtCl6.6H2O (0.05 g/ml), followed by heating for 8 hours. Thereafter, the mixture was directly distilled to obtain 37 g of 1,4-dichloro-2-(trichloro)silyl-2-butene. Yield: 94%. Boiling point: 70° C./1 mmHg.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
H2PtCl6.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]#[C:4][CH2:5][Cl:6].[Cl:7][SiH:8]([Cl:10])[Cl:9]>C(O)(C)C>[Cl:1][CH2:2][C:3]([Si:8]([Cl:10])([Cl:9])[Cl:7])=[CH:4][CH2:5][Cl:6]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
ClCC#CCCl
Name
Quantity
13.6 mL
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Two
Name
H2PtCl6.6H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.15 mL
Type
catalyst
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the mixture was directly distilled

Outcomes

Product
Name
Type
product
Smiles
ClCC(=CCCl)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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